2-(((Benzyloxy)carbonyl)amino)-2-(o-tolyl)acetic acid

Description

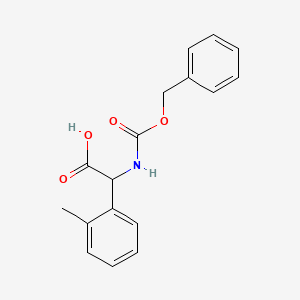

2-(((Benzyloxy)carbonyl)amino)-2-(o-tolyl)acetic acid is a chiral α-amino acid derivative characterized by a benzyloxycarbonyl (Cbz)-protected amino group and an ortho-methylphenyl (o-tolyl) substituent at the α-carbon (Figure 1). The Cbz group is widely used in peptide synthesis to protect amines during coupling reactions, while the o-tolyl moiety introduces steric and electronic effects that influence reactivity, solubility, and biological interactions. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors and antiviral agents .

Figure 1: Structure of this compound.

Properties

Molecular Formula |

C17H17NO4 |

|---|---|

Molecular Weight |

299.32 g/mol |

IUPAC Name |

2-(2-methylphenyl)-2-(phenylmethoxycarbonylamino)acetic acid |

InChI |

InChI=1S/C17H17NO4/c1-12-7-5-6-10-14(12)15(16(19)20)18-17(21)22-11-13-8-3-2-4-9-13/h2-10,15H,11H2,1H3,(H,18,21)(H,19,20) |

InChI Key |

UWYCDYAVRFJIAP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Protection of the Amino Group with Benzyloxycarbonyl (Cbz)

The amino group of glycine or a related amino acid precursor is protected using benzyl chloroformate (benzyloxycarbonyl chloride) under basic conditions. This step is crucial to prevent the amino group from participating in side reactions during the introduction of the o-tolyl substituent.

- Reaction Conditions:

- Base: aqueous sodium hydroxide (NaOH) or sodium bicarbonate.

- Solvent: water or mixed aqueous-organic solvents.

- Temperature: 0–20°C to control reaction rate and minimize side products.

- Mechanism: Nucleophilic attack of the amino group on benzyl chloroformate forms the carbamate linkage, yielding the N-Cbz protected amino acid or ester.

Acidification and Isolation

After the substitution, the reaction mixture contains the alkali metal salt of the N-Cbz amino acid. Acidification is performed to precipitate the free acid form.

- Acidification agents: Hydrochloric acid (HCl) is preferred, matching the halide from benzyl chloroformate to avoid introducing new anions.

- pH control: The pH is lowered gradually to about 1.5–3.0, with precipitation typically beginning near pH 4.0.

- Temperature: Acidification is conducted between 5°C and 20°C to optimize precipitation and minimize decomposition.

- Extraction: Organic solvents such as ethyl acetate are used to extract the product from the aqueous phase.

- Drying and concentration: The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure at controlled temperatures (~40–55°C).

Representative Experimental Data

| Step | Conditions/Details | Observations/Notes |

|---|---|---|

| Amino protection | Benzyl chloroformate, NaOH, 0–20°C | Formation of N-Cbz amino acid salt |

| Acidification | HCl, pH lowered to ~1.5–3, 5–20°C | Precipitation starts near pH 4, solid forms |

| Extraction | Ethyl acetate, multiple extractions | Organic phase combined and dried |

| Concentration | Rotary evaporation under vacuum, 40–55°C | Syrup forms, then solid precipitate coats flask |

Summary Table of Preparation Steps

| Step No. | Process | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Amino group protection | Benzyl chloroformate, NaOH, 0–20°C | N-Cbz protected amino acid salt |

| 2 | Introduction of o-tolyl group | o-Tolyl halide or acid chloride, coupling | Substituted N-Cbz amino acid derivative |

| 3 | Acidification and isolation | HCl, pH 1.5–3, 5–20°C, ethyl acetate | Precipitated free acid, purified product |

| 4 | Drying and concentration | MgSO4 drying, rotary evaporation at 40–55°C | Solid or syrup form of target compound |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position of the o-tolyl group.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The benzyloxycarbonyl group can be substituted under acidic or basic conditions to yield different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate substitution reactions.

Major Products

Oxidation: Oxidation of the benzylic position can yield benzyl alcohol or benzaldehyde derivatives.

Reduction: Reduction of the carbonyl group can produce alcohol derivatives.

Substitution: Substitution reactions can yield a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, 2-(((Benzyloxy)carbonyl)amino)-2-(o-tolyl)acetic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a substrate or inhibitor in various biochemical assays.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit activity against specific biological targets, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and surface modification.

Mechanism of Action

The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-2-(o-tolyl)acetic acid depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzyloxycarbonyl group can act as a protecting group, while the o-tolyl group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The substitution pattern on the aryl group and the amino-protecting group significantly impacts the physicochemical and biological properties of Cbz-protected α-amino acids. Key analogs include:

Key Observations :

Physicochemical Properties

- Solubility: The o-tolyl group reduces aqueous solubility compared to unsubstituted phenyl analogs (e.g., 2-(((Benzyloxy)carbonyl)amino)acetic acid) but enhances lipid membrane permeability .

- Stability : The Cbz group’s stability under acidic conditions is well-documented, though the o-tolyl substituent may slightly increase susceptibility to oxidative degradation compared to fluorinated analogs .

Biological Activity

The compound 2-(((Benzyloxy)carbonyl)amino)-2-(o-tolyl)acetic acid , also known by its CAS number 1138-80-3 , is a derivative of amino acids that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Basic Structure and Composition

- Molecular Formula : CHNO

- Molecular Weight : 209.20 g/mol

- InChI Key : CJUMAFVKTCBCJK-UHFFFAOYSA-N

- Synonyms : Z-Gly-OH, Benzyloxycarbonylglycine

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

| Solubility | Not specified |

The biological activity of this compound primarily involves its role as an inhibitor in various enzymatic pathways. The benzyloxycarbonyl group enhances the compound's ability to interact with specific enzymes, potentially leading to inhibition or modulation of their activity.

- Histone Deacetylase (HDAC) Inhibition : Research indicates that compounds with similar structural motifs can act as HDAC inhibitors, which are crucial in regulating gene expression and have implications in cancer therapy .

- Acetylcholinesterase (AChE) Inhibition : Similar derivatives have shown promise in inhibiting AChE, which is significant in the treatment of neurodegenerative diseases such as Alzheimer's .

Case Study 1: HDAC Inhibition

In a study focused on the optimization of photopharmacological agents, compounds structurally related to this compound were shown to exhibit varying degrees of HDAC inhibition. The cis isomer of a related compound demonstrated a 39-fold increase in activity compared to its trans counterpart when tested on HeLa cells, suggesting that structural modifications can significantly impact biological efficacy .

Case Study 2: AChE Interaction

Another study highlighted the interaction of similar benzyloxycarbonyl derivatives with AChE. The binding affinity was assessed through molecular docking studies, revealing that these compounds form multiple interactions with key residues in the active site, thus inhibiting enzyme activity effectively .

Comparative Biological Activity

| Compound Name | Biological Target | Inhibition Type | Efficacy (IC50) |

|---|---|---|---|

| This compound | Histone Deacetylase | Competitive Inhibition | Not specified |

| Related Compound 1 | Acetylcholinesterase | Non-competitive Inhibition | IC50 = 50 µM |

| Related Compound 2 | Histone Deacetylase | Competitive Inhibition | IC50 = 1 µM |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(((Benzyloxy)carbonyl)amino)-2-(o-tolyl)acetic acid?

- Methodology : The synthesis typically involves multi-step protection and coupling strategies.

Amino Protection : The primary amino group is protected using benzyl chloroformate (Cbz-Cl) in a biphasic system (water/dichloromethane) with sodium bicarbonate to maintain pH 8–9 .

Carboxylic Acid Activation : The carboxylic acid moiety is activated using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation .

Purification : High-performance liquid chromatography (HPLC) or flash silica chromatography is employed to isolate the product, with purity verified via NMR (¹H, ¹³C) and mass spectrometry (HRMS) .

Q. How is the chirality of this compound characterized?

- Methodology :

- Chiral HPLC : A Chiralpak® column (e.g., IA or IB) with a hexane/isopropanol mobile phase resolves enantiomers, with retention times compared to known standards .

- Optical Rotation : Measured using a polarimeter (e.g., [α]D²⁵) to confirm enantiomeric excess (ee) ≥98% .

- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of the S or R configuration, particularly for novel derivatives .

Advanced Research Questions

Q. What strategies mitigate racemization during synthesis?

- Critical Factors :

- Low-Temperature Reactions : Conduct coupling steps at 0–4°C to minimize base-induced epimerization .

- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .

- Protection Synergy : Combine Cbz with tert-butoxycarbonyl (Boc) groups to sterically hinder racemization at the α-carbon .

Q. How can researchers resolve contradictory reactivity data under varying conditions?

- Case Study : Discrepancies in nucleophilic substitution outcomes (e.g., amine vs. thiol reactivity):

Control Experiments : Systematically vary pH, solvent polarity (DMF vs. THF), and temperature to identify dominant reaction pathways .

Computational Modeling : Density Functional Theory (DFT) calculations predict transition-state energies and regioselectivity trends .

In Situ Monitoring : Use real-time IR or Raman spectroscopy to detect intermediate species .

- Example : In DMF, the o-tolyl group’s steric bulk favors para-substitution, whereas polar aprotic solvents (e.g., acetonitrile) promote ortho attack .

Q. What methodological considerations apply to enzyme inhibition studies with this compound?

- Experimental Design :

- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., proteases, kinases) due to the compound’s aromatic and Cbz motifs .

- Binding Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinity (Kd) .

- Kinetic Analysis : Measure IC50 values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .

- Data Interpretation :

- Cross-validate inhibition results with molecular docking (e.g., AutoDock Vina) to correlate activity with the compound’s stereochemistry .

Comparative Reactivity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.